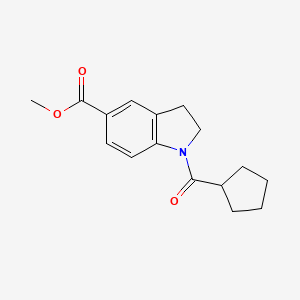
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMePyC and is a derivative of pyrrolidine. FMePyC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of FMePyC is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. FMePyC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMePyC has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
FMePyC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMePyC has also been found to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMePyC in laboratory experiments is its relative ease of synthesis. FMePyC can be synthesized using standard laboratory equipment and techniques. Another advantage of using FMePyC is its low toxicity, making it a safe compound to use in laboratory experiments.
One limitation of using FMePyC in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how FMePyC works at the molecular level. Another limitation of using FMePyC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on FMePyC. One area of research is the development of FMePyC derivatives with improved solubility and potency. Another area of research is the identification of the molecular targets of FMePyC and the elucidation of its mechanism of action. Additionally, further research is needed to determine the efficacy of FMePyC in animal models of disease and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of FMePyC involves the reaction of furan-2-carboxaldehyde with 1-methylsulfonylpyrrolidine-2-carboxylic acid. The resulting compound is then purified using chromatography techniques to yield FMePyC. The synthesis of FMePyC is a relatively straightforward process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
FMePyC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make FMePyC a promising candidate for further research in the field of medicine. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-18(15,16)13-6-2-5-10(13)11(14)12-8-9-4-3-7-17-9/h3-4,7,10H,2,5-6,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHVKMRDUUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)







![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)

